molecular formula C14H10BrClN2O B11182391 3-bromo-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide

Cat. No.: B11182391
M. Wt: 337.60 g/mol
InChI Key: HQEYTQZPRUVXEC-RQZCQDPDSA-N
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Description

3-bromo-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromine atom at the 3-position of the benzene ring and a chlorophenyl group attached to the hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 4-chlorobenzaldehyde. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-bromo-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound is studied for its potential use in the development of new materials with specific properties, such as conductivity and fluorescence.

    Biological Studies: It is used in research to understand its interactions with enzymes and proteins, which can provide insights into its mechanism of action.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N’-[(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide
  • 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

Uniqueness

3-bromo-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the molecule enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C14H10BrClN2O

Molecular Weight

337.60 g/mol

IUPAC Name

3-bromo-N-[(E)-(4-chlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10BrClN2O/c15-12-3-1-2-11(8-12)14(19)18-17-9-10-4-6-13(16)7-5-10/h1-9H,(H,18,19)/b17-9+

InChI Key

HQEYTQZPRUVXEC-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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